N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide
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Overview
Description
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
The compound N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide, also known as 3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide, is a synthetic derivative that combines thiazole and sulfonamide, groups with known antibacterial activity Similar compounds have been shown to exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria .
Mode of Action
It is suggested that the compound may interact with its targets in a distinctive manner, especially when used in conjunction with a cell-penetrating peptide . The compound’s interaction with its targets results in changes that lead to its antibacterial activity .
Biochemical Pathways
It is known that thiazole derivatives can affect a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Result of Action
The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays a low Minimum Inhibitory Concentration (MIC) of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
Preparation Methods
The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide typically involves the reaction of 4-isopropylphenylthiazole with 3-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring in this compound can undergo nucleophilic substitution reactions.
Scientific Research Applications
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide has several scientific research applications:
Comparison with Similar Compounds
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide can be compared with other thiazole derivatives such as:
N-(4-(4-methylphenyl)thiazol-2-yl)-3-methylbenzamide: This compound has similar antibacterial properties but differs in its substitution pattern, which affects its biological activity.
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-methylbenzamide: The presence of a chlorine atom enhances its antifungal activity compared to the isopropyl-substituted derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13(2)15-7-9-16(10-8-15)18-12-24-20(21-18)22-19(23)17-6-4-5-14(3)11-17/h4-13H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTAVZABBZPSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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